

Understanding the chemical structure and properties of Civorebrutinib

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An In-depth Technical Guide to Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civorebrutinib, also known as WS-413 and potentially SN1011, is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for **Civorebrutinib**.

Chemical Identity and Structure

Civorebrutinib is a synthetic organic compound.[3] Its chemical structure and identifiers are summarized below.



Identifier	Value
IUPAC Name	5-Amino-3-[4-[(5-chloro-2- pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4- azaspiro[2.5]oct-6-yl]-1H-pyrazole-4- carboxamide[7]
CAS Number	2155853-43-1[1]
Molecular Formula	C23H22CIN7O2[1][8]
Molecular Weight	463.92 g/mol [2][8]
SMILES	CIC(C=C1)=CN=C1OC2=CC=C(C3=NN([C@@ H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=O)C= C2[2]
InChlKey	OSEITUBGGJDFBK-MRXNPFEDSA-N[8]

Physicochemical Properties

The physicochemical properties of **Civorebrutinib** have been calculated, providing insights into its drug-like characteristics, including its potential for oral bioavailability. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
XLogP	2.17	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	9	[3]
Rotatable Bonds	5	[3]
Topological Polar Surface Area	133.33 Ų	[3]
Solubility	10 mM in DMSO	[1]

Mechanism of Action and Signaling Pathway



Civorebrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development, activation, proliferation, and survival.[5][9]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10] Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2 (PLCG2), which triggers a cascade involving calcium mobilization and the activation of transcription factors such as NF-kB and NFAT.[10] These transcription factors drive the expression of genes crucial for B-cell survival and proliferation.[10][11]

By inhibiting BTK, **Civorebrutinib** blocks the transduction of these downstream signals.[4] This disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth and survival.[9]



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Civorebrutinib inhibits BTK in the BCR signaling pathway.

Experimental Protocols

Characterizing the activity and selectivity of a kinase inhibitor like **Civorebrutinib** involves a series of biochemical and cell-based assays.

Biochemical BTK Inhibition Assay

This assay directly measures the ability of **Civorebrutinib** to inhibit the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ATP consumption.[12]



Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12]
 - Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP to desired concentrations in the kinase buffer.[13]
 - Prepare serial dilutions of Civorebrutinib in DMSO, followed by a final dilution in kinase buffer.
- · Assay Procedure:
 - Add the diluted Civorebrutinib or a DMSO control to the wells of a 384-well plate.
 - Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[12]
 - Initiate the kinase reaction by adding the substrate/ATP mixture.
 - Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
- Signal Detection:
 - Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
 [12]
 - Add ADP-Glo™ Reagent to convert the ADP to ATP.
 - Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal from the newly synthesized ATP.[12]
 - Measure luminescence using a plate reader.
- Data Analysis:

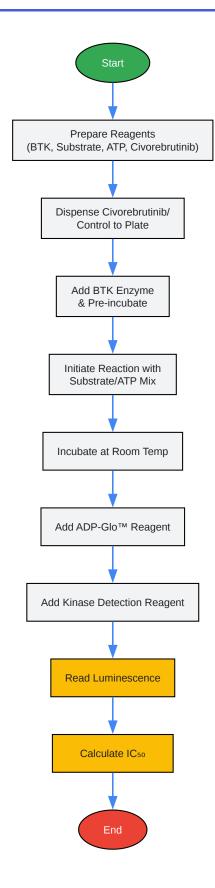






- Calculate the percentage of BTK inhibition at each Civorebrutinib concentration relative to the DMSO control.
- Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a doseresponse curve to determine the IC₅₀ value.





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Workflow for a biochemical BTK inhibition assay.



Cell-Based Proliferation Assay

This assay assesses the effect of **Civorebrutinib** on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

Methodology:

- Cell Culture: Culture an appropriate B-cell lymphoma cell line (e.g., TMD8) under standard conditions.[5]
- Cell Plating: Seed the cells into 96-well plates at a predetermined density.
- Compound Treatment: Treat the cells with serial dilutions of Civorebrutinib or a vehicle control (DMSO).
- Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- Data Analysis: Determine the concentration of Civorebrutinib that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against inhibitor concentration.

Pharmacokinetics and Clinical Data

Civorebrutinib, referred to as SN1011 in clinical trials, has been evaluated in a Phase I study in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[14]

Phase I Clinical Trial Protocol

The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]

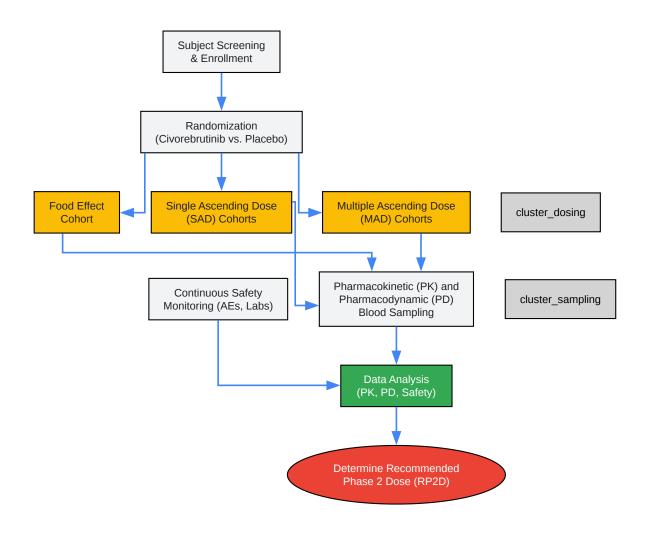
Methodology:

- Subject Recruitment: Healthy volunteers were enrolled in the study.
- Dosing Regimens:



- Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from 100 to 800 mg) or a placebo.[14]
- Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from 200 to 600 mg) or a placebo.[14]
- Food Effect Cohort: A single 600 mg dose was administered under fasting and fed conditions to assess the impact of food on absorption.[14]
- Pharmacokinetic (PK) Analysis:
 - Serial blood samples were collected at various time points after dosing.
 - Plasma concentrations of the drug were measured using a validated analytical method.
 - PK parameters such as C_{max} (maximum concentration), AUC (area under the curve), and
 t₁/₂ (half-life) were calculated using noncompartmental analysis.[14][15]
- Pharmacodynamic (PD) Analysis:
 - BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined to measure the extent and duration of target engagement.[14]
- · Safety and Tolerability Assessment:
 - Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[14]





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Logical flow of a Phase I clinical trial for **Civorebrutinib**.

Summary of Clinical Findings

The initial Phase I study involved 71 healthy subjects, with 57 receiving **Civorebrutinib** (SN1011).[14]



Parameter	Finding
Safety	No serious adverse events (AEs) were reported. There was no correlation observed between the occurrence of AEs and exposure to the drug.[14]
Pharmacokinetics	Pharmacokinetic parameters were determined using noncompartmental analysis.[14] (Specific values like C_{max} and AUC are not publicly available).
Pharmacodynamics	BTK receptor occupancy was measured in peripheral blood monocytes.[14] (Specific occupancy percentages are not publicly available).
Food Effect	A food effect cohort was included to assess the impact of food on the drug's absorption.[14]
Current Status	Civorebrutinib is currently in Phase 2 clinical trials for indications including Multiple Sclerosis, Kidney Diseases, and Pemphigus.[14]

Conclusion

Civorebrutinib is a selective BTK inhibitor with a well-defined chemical structure and promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the clinical efficacy and safety of **Civorebrutinib** in patient populations. This technical guide summarizes the core scientific and clinical information available to date, providing a foundation for further research and development of this targeted therapy.

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